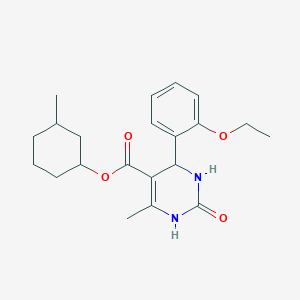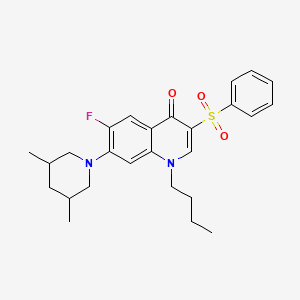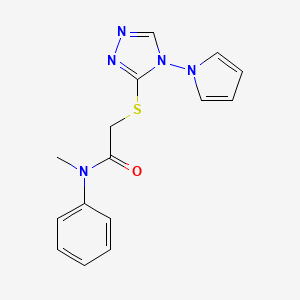
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one, also known as BMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMMP is a heterocyclic compound that contains a benzimidazole ring and a pyrrolidinone ring. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform. BMMP has been used in various scientific studies as a tool for investigating biological processes and as a potential therapeutic agent.
Mécanisme D'action
Target of Action
The primary target of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is the H+/K±ATPases in anti-CD3/CD28 activated T cells . These ATPases play a crucial role in maintaining the pH balance within cells by exchanging hydrogen ions (H+) and potassium ions (K+) across the cell membrane .
Mode of Action
The compound inhibits the activity of H+/K±ATPases . By binding to these enzymes, it disrupts their function, leading to intracellular acidification . This acidification inhibits T cell proliferation, thus modulating the immune response .
Biochemical Pathways
The inhibition of H+/K±ATPases disrupts the normal ion exchange across the cell membrane, leading to an increase in the intracellular concentration of hydrogen ions . This results in a lower intracellular pH, which can affect various biochemical pathways, particularly those that are sensitive to changes in pH .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The bioavailability of these compounds can be influenced by factors such as the compound’s chemical structure, the patient’s physiological condition, and the presence of other medications .
Result of Action
The primary result of the compound’s action is the inhibition of T cell proliferation . This can have significant effects on the immune response, potentially reducing inflammation and other immune-related symptoms .
Action Environment
The action, efficacy, and stability of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other substances that can interact with the compound, and the temperature
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one has several advantages as a tool for scientific research. It is a stable and soluble compound that can be easily synthesized and purified. 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is not fully understood, which can limit its use in certain studies.
Orientations Futures
There are several future directions for research on 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to further investigate its mechanism of action and its effects on various cellular signaling pathways. Additionally, the development of new synthetic methods for 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one could lead to the discovery of new derivatives with unique properties.
Méthodes De Synthèse
The synthesis of 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is a multi-step process that involves the reaction of various chemical compounds. The most common method for synthesizing 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one is through the reaction of 2-mesitylpyrrolidine and o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one.
Applications De Recherche Scientifique
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases, which are involved in various cellular signaling pathways. 4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-12-8-13(2)19(14(3)9-12)23-11-15(10-18(23)24)20-21-16-6-4-5-7-17(16)22-20/h4-9,15H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKGCALDKMLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Benzimidazol-2-YL)-1-mesitylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)




![N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2792962.png)
![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)



![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![Methyl 2-[(2-methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2792973.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)